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molecular formula C11H14O3 B1203932 tert-Butyl peroxybenzoate CAS No. 614-45-9

tert-Butyl peroxybenzoate

Cat. No. B1203932
M. Wt: 194.23 g/mol
InChI Key: GJBRNHKUVLOCEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05408013

Procedure details

As the polymerization initiator, organic peroxides such as 1,1-bis(t-butylperoxy)-3,3,5-trimethylcyclohexane, 1,1-bis(t-butylperoxy)cyclohexane, t-butylperoxy-3,3,5-trimethylhexanoate, t-butylperoxyisopropyl carbonate, 2,5-dimethyl-2,5-di(benzoylperoxy)hexane, t-butylperoxy benzoate, dicumylperoxide, 2,5-dimethyl-2,5-di(t-butyl peroxy)hexane, t-butylperoxy(2-ethylhexanoate), di-t-butyl hydroperoxide, t-butylperoctoate, benzoylperoxide, etc. are used. In order to obtain a superior surface quality in a usual molding time, t-butyl-peroxybenzoate alone or in an admixture with another compound is preferably used.
[Compound]
Name
organic peroxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
t-butylperoxy(2-ethylhexanoate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
di-t-butyl hydroperoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
t-butylperoxy-3,3,5-trimethylhexanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
t-butylperoxyisopropyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
t-butylperoxy benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
C(OO[C:7]1(OOC(C)(C)C)[CH2:12][CH:11](C)[CH2:10][C:9]([CH3:15])(C)[CH2:8]1)(C)(C)C.[C:22]([O:26][O:27]C1(OOC(C)(C)C)CCCCC1)([CH3:25])([CH3:24])[CH3:23].C([O:44]OC(C(C)(C)CC(C)C)C([O-])=O)(C)(C)C.C(=O)([O-])OC(OOC(C)(C)C)(C)C.CC(OOC(=O)C1C=CC=CC=1)(CCC(C)(OOC(=O)C1C=CC=CC=1)C)C.C(OOOC(C)(C)C)(=O)C1C=CC=CC=1.C(OOC(C1C=CC=CC=1)(C)C)(C1C=CC=CC=1)(C)C.CC(OOC(C)(C)C)(CCC(C)(OOC(C)(C)C)C)C.C(OOC(CC)(CCCC)C([O-])=O)(C)(C)C.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>>[C:22]([O:26][O:27][C:15](=[O:44])[C:9]1[CH:8]=[CH:7][CH:12]=[CH:11][CH:10]=1)([CH3:25])([CH3:24])[CH3:23]

Inputs

Step One
Name
organic peroxides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
t-butylperoxy(2-ethylhexanoate)
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OOC(C(=O)[O-])(CCCC)CC
Step Three
Name
di-t-butyl hydroperoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OOC1(CC(CC(C1)C)(C)C)OOC(C)(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OOC1(CCCCC1)OOC(C)(C)C
Step Seven
Name
t-butylperoxy-3,3,5-trimethylhexanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OOC(C(=O)[O-])C(CC(C)C)(C)C
Step Eight
Name
t-butylperoxyisopropyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC(C)(C)OOC(C)(C)C)([O-])=O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(CCC(C)(OOC(C1=CC=CC=C1)=O)C)OOC(C1=CC=CC=C1)=O
Step Ten
Name
t-butylperoxy benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOOC(C)(C)C
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C1=CC=CC=C1)OOC(C)(C)C1=CC=CC=C1
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(CCC(C)(OOC(C)(C)C)C)OOC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OOC(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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